4-(2-methylphenyl)-5-pentylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
3-(2-methylphenyl)-2-(pentylsulfanyl)-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a synthetic organic compound that belongs to the class of pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-2-(pentylsulfanyl)-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of substituents: The 2-methylphenyl, pentylsulfanyl, and propan-2-yl groups can be introduced through various substitution reactions using reagents like alkyl halides, thiols, and Grignard reagents.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, potentially converting ketones to alcohols or reducing double bonds.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, thiols, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of ketones may produce alcohols.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
The compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-2-(pentylsulfanyl)-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methylphenyl)-2-(methylsulfanyl)-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one
- 3-(2-methylphenyl)-2-(ethylsulfanyl)-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
The uniqueness of 3-(2-methylphenyl)-2-(pentylsulfanyl)-6-(propan-2-yl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C24H30N2O2S2 |
---|---|
Molecular Weight |
442.6g/mol |
IUPAC Name |
4-(2-methylphenyl)-5-pentylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C24H30N2O2S2/c1-5-6-9-12-29-24-25-22-21(17-13-19(15(2)3)28-14-20(17)30-22)23(27)26(24)18-11-8-7-10-16(18)4/h7-8,10-11,15,19H,5-6,9,12-14H2,1-4H3 |
InChI Key |
BBZPBFPOVQBCKV-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(C3=C(S2)COC(C3)C(C)C)C(=O)N1C4=CC=CC=C4C |
Canonical SMILES |
CCCCCSC1=NC2=C(C3=C(S2)COC(C3)C(C)C)C(=O)N1C4=CC=CC=C4C |
Origin of Product |
United States |
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